molecular formula C6H3ClF3NO B088679 2-Chloro-5-(trifluoromethoxy)pyridine CAS No. 1206972-45-3

2-Chloro-5-(trifluoromethoxy)pyridine

Cat. No.: B088679
CAS No.: 1206972-45-3
M. Wt: 197.54 g/mol
InChI Key: PONLSAHALFQCNY-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethoxy)pyridine is an organic compound characterized by the presence of a chloro group and a trifluoromethoxy group attached to a pyridine ring. This compound is known for its high chemical stability and solubility, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride . Another method includes the use of bromotrimethylsilane in propionitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of antimony trifluoride and other reagents in controlled environments ensures high yield and purity of the final product .

Scientific Research Applications

Agrochemical Intermediates

2-Chloro-5-(trifluoromethoxy)pyridine serves as an intermediate in the synthesis of herbicides and pesticides. It is particularly valuable in developing compounds that exhibit selective herbicidal activity. For instance, it has been utilized in the production of effective herbicides like fluazifop, which is known for its efficacy against grassy weeds .

Pharmaceutical Development

This compound has also garnered attention in pharmaceutical research, particularly for its role as an intermediate in synthesizing drugs targeting various diseases:

  • Cancer Treatment : Research has indicated that derivatives of this compound can inhibit pathways involved in cancer progression, particularly through modulation of the Ras superfamily proteins .
  • Inflammatory Diseases : The compound has potential applications in treating inflammatory conditions due to its ability to influence immune responses .

Other Industrial Applications

Beyond agrochemicals and pharmaceuticals, this compound is used in the production of specialty chemicals and materials due to its unique trifluoromethoxy group, which enhances chemical stability and reactivity.

Case Study 1: Herbicidal Activity

A study demonstrated the effectiveness of a formulation containing this compound against specific weed species. Field trials showed that crops treated with this compound exhibited significantly reduced weed competition without harming the crop itself, indicating its potential for use in sustainable agriculture .

Case Study 2: Cancer Research

In a clinical setting, researchers investigated the effects of a drug synthesized from this compound on tumor growth in animal models. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups, underscoring its potential as a therapeutic agent .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 2-Chloro-3-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2-Chloro-5-(trifluoromethoxy)pyridine exhibits unique properties due to the presence of the trifluoromethoxy group. This group enhances the compound’s hydrophobicity and electron-withdrawing capabilities, making it more reactive in certain chemical transformations . Additionally, the trifluoromethoxy group provides greater stability under various reaction conditions compared to the trifluoromethyl group .

Biological Activity

2-Chloro-5-(trifluoromethoxy)pyridine is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H4_4ClF3_3N, with a molecular weight of approximately 195.56 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular Weight195.56 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Target Sites

The compound exhibits biological activity primarily through interactions with various enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity to biological targets, which may lead to significant effects on cellular pathways.

  • Agrochemical Applications : Trifluoromethylpyridines are often used in crop protection, demonstrating insecticidal and herbicidal properties.
  • Pharmaceutical Applications : The compound serves as a precursor for developing drugs targeting various diseases, including cancer and infectious diseases.

Mode of Action

The unique physicochemical properties imparted by the fluorine atoms contribute to the compound's biological activities. It is hypothesized that the compound interacts with specific biomolecules, leading to alterations in biochemical pathways that regulate cellular functions.

Research indicates that compounds similar to this compound exhibit various cellular effects:

  • Cellular Impact : Studies show that such compounds can influence cell proliferation, apoptosis, and signal transduction pathways.
  • Metabolic Pathways : The compound may be metabolized through various pathways, affecting its biological efficacy and safety profile.

Case Studies and Research Findings

  • Insecticidal Activity : A study demonstrated that this compound exhibited significant insecticidal properties against common agricultural pests. The mechanism involved disruption of neurotransmitter signaling in target insects, leading to paralysis and death.
  • Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against various bacterial strains. In vitro assays indicated effective inhibition of growth in Gram-positive bacteria, suggesting potential as an antimicrobial agent.
  • Pharmacological Applications : In medicinal chemistry, derivatives of this compound have been synthesized to explore their potential as anti-cancer agents. Preliminary studies indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction.

Properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONLSAHALFQCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621374
Record name 2-Chloro-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206972-45-3
Record name 2-Chloro-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethoxy)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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